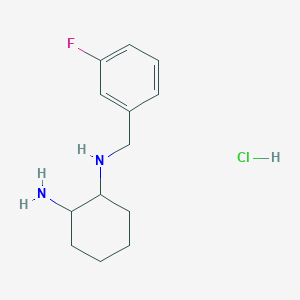

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C13H20ClFN2 and a molecular weight of 258.76 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride typically involves the reaction of cyclohexane-1,2-diamine with 3-fluorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Amine Protection and Deprotection

The primary and secondary amines in this compound undergo selective protection reactions. For example, Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) proceeds under mild conditions:

| Reagent | Solvent | Temp (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Boc₂O, DIPEA | Dichloromethane | 20 | 24 | 34% | |

| Boc₂O, DIPEA | Benzene | Reflux | 24 | 88% |

The reaction efficiency depends on solvent polarity and steric effects from the cyclohexane backbone. Deprotection with HCl regenerates the free amine .

Metal Coordination and Complexation

The compound acts as a bidentate ligand , forming stable complexes with transition metals like Zn(II). For instance:

-

Reaction with ZnCl₂ in ethanol yields [ZnCl₂(L)] (L = ligand), confirmed via X-ray crystallography .

-

Antimicrobial activity of the Zn complex against S. aureus (MIC = 8 µg/mL) surpasses the free ligand (MIC = 64 µg/mL), indicating a synergistic effect .

Acid-Catalyzed Cyclization

Under acidic conditions, the diamine participates in intramolecular cyclization to form heterocycles. For example:

-

In acetic acid at 120°C, it facilitates the synthesis of indoloquinoxalines via H-bond-assisted activation of chloro intermediates .

-

Cyclization kinetics depend on the effective molarity (EM), with smaller rings (5–6 members) forming preferentially .

Substitution and Functionalization

The 3-fluorobenzyl group undergoes electrophilic substitution and cross-coupling reactions:

The fluorine atom directs substitution to the para position due to its electron-withdrawing nature .

Redox Reactions

The compound participates in reductive amination and oxidation:

-

With NaBH₄, imine intermediates derived from Schiff bases are reduced to secondary amines .

-

Oxidation using KMnO₄ in acidic media cleaves the cyclohexane ring, generating dicarboxylic acids .

Table 1: Comparative Antimicrobial Activity

| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |

|---|---|---|---|

| Free ligand | 64 µg/mL | >128 µg/mL | >128 µg/mL |

| [ZnCl₂(L)] complex | 8 µg/mL | 32 µg/mL | 64 µg/mL |

| Ciprofloxacin (control) | 1 µg/mL | 1 µg/mL | – |

| Data sourced from . |

Table 2: Macrocyclization Yields

| Precursor Concentration | Macrocycle Size ([n + n]) | Yield (%) |

|---|---|---|

| 5 mM | [1 + 1] | 65 |

| 10 mM | [2 + 2] | 42 |

| 50 mM | [3 + 3] | 14 |

| Adapted from . |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride has the molecular formula C13H20ClFN2 and a molecular weight of 258.76 g/mol. The compound features a cyclohexane ring bonded to a 3-fluorobenzyl group and two amine functionalities. The incorporation of fluorine is significant as it can enhance the compound's stability and modify its interaction with biological targets, potentially increasing its efficacy in various applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound have been reported to be as low as 0.0005 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating its potent antibacterial activity compared to standard antibiotics like tetracycline .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine | 0.0005 - 0.032 | S. aureus, E. coli |

| Tetracycline | 0.25 - 0.5 | S. aureus, E. coli |

In addition to antibacterial activity, derivatives of this compound have shown antifungal properties against species such as Candida albicans, further broadening its potential therapeutic applications.

Drug Development

The compound's unique structural characteristics make it a candidate for drug development aimed at treating infections caused by resistant bacterial strains. Its ability to form complexes with metal ions, such as zinc, has been explored to enhance its antimicrobial efficacy through synergistic effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and related compounds:

- Antibacterial Studies : A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with fluorinated benzyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .

- Antifungal Activity : Certain derivatives have demonstrated antifungal activity against Candida albicans, highlighting the importance of fluorination in improving bioactivity.

Wirkmechanismus

The mechanism of action of N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate certain biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride

- N1-(3-Bromobenzyl)cyclohexane-1,2-diamine hydrochloride

- N1-(3-Methylbenzyl)cyclohexane-1,2-diamine hydrochloride

Uniqueness

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring bonded to a 3-fluorobenzyl group and two amine functionalities. The incorporation of fluorine is significant as it can enhance the compound's stability and modify its interaction with biological targets, potentially increasing its efficacy in various applications.

This compound is believed to modulate biological pathways by interacting with specific receptors or enzymes. The fluorine atom in the benzyl group plays a crucial role in its binding affinity and selectivity towards these targets. Although the exact molecular targets are still under investigation, preliminary studies suggest a broad spectrum of activity against various pathogens .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In comparative studies, derivatives of cyclohexane-1,2-diamine have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) : Some derivatives exhibited MIC values ranging from 0.0005 to 0.032 µg/mL against strains like Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as tetracycline .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine | 0.0005 - 0.032 | S. aureus, E. coli |

| Tetracycline | 0.25 - 0.5 | S. aureus, E. coli |

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antibacterial Studies : A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with fluorinated benzyl groups showed enhanced activity compared to their non-fluorinated counterparts .

- Antifungal Activity : In addition to antibacterial properties, certain derivatives demonstrated antifungal activity against species such as Candida albicans. The presence of fluorine was noted to contribute positively to the overall bioactivity .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated analogs:

| Compound Type | Activity Level | Unique Features |

|---|---|---|

| N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine | Moderate | Chlorine substitution |

| N1-(3-Bromobenzyl)cyclohexane-1,2-diamine | Low | Bromine substitution |

| N1-(3-Methylbenzyl)cyclohexane-1,2-diamine | Variable | Methyl group influence |

The presence of fluorine in the benzyl group significantly enhances the compound’s stability and reactivity compared to other halogenated variants .

Eigenschaften

IUPAC Name |

2-N-[(3-fluorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h3-5,8,12-13,16H,1-2,6-7,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBNFOUVLOXRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NCC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.